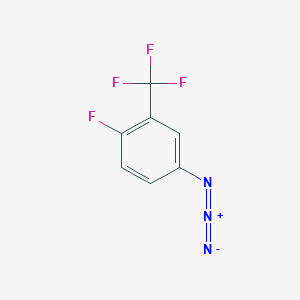

4-Azido-1-fluoro-2-(trifluoromethyl)benzene

Description

4-Azido-1-fluoro-2-(trifluoromethyl)benzene (CAS: 1250602-90-4) is a halogenated aromatic compound featuring three key substituents:

- Azido group (-N₃) at position 4: A high-energy functional group widely used in "click chemistry" for bioconjugation and drug discovery due to its rapid cycloaddition reactivity with alkynes .

- Fluoro group (-F) at position 1: An electron-withdrawing substituent that enhances stability and influences electronic properties.

- Trifluoromethyl group (-CF₃) at position 2: A lipophilic moiety that improves metabolic stability and membrane permeability in pharmaceuticals .

This compound is primarily utilized as a pharmaceutical intermediate, with applications in medicinal chemistry and drug development. Its synthesis typically involves halogenation and azide substitution reactions, though specific protocols are proprietary .

Properties

IUPAC Name |

4-azido-1-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4N3/c8-6-2-1-4(13-14-12)3-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDVERRORBBBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Azido-1-fluoro-2-(trifluoromethyl)benzene (CAS No. 1250602-90-4) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The unique properties of fluorinated compounds, particularly the trifluoromethyl group, often enhance their biological interactions, making them valuable in pharmaceutical and agrochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The structure of 4-Azido-1-fluoro-2-(trifluoromethyl)benzene features:

- Fluorine Atoms : High electronegativity and strong C-F bonds contribute to unique reactivity.

- Azido Group : Known for its ability to participate in click chemistry reactions, enhancing synthetic versatility.

The biological activity of 4-Azido-1-fluoro-2-(trifluoromethyl)benzene is primarily attributed to its interaction with various molecular targets. The azido group can undergo cycloaddition reactions, leading to the formation of triazoles, which are known for their diverse biological properties. Fluorinated compounds can also influence enzyme activity and receptor interactions due to their unique electronic properties.

Biological Activity

Research indicates that 4-Azido-1-fluoro-2-(trifluoromethyl)benzene exhibits several biological activities:

- Antitumor Activity : Compounds containing trifluoromethyl groups have been shown to possess moderate antiproliferative effects against various cancer cell lines.

- Enzyme Modulation : The compound may act as a modulator for specific enzymes involved in metabolic pathways, enhancing or inhibiting their activity depending on the context.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological potential of compounds related to 4-Azido-1-fluoro-2-(trifluoromethyl)benzene:

-

Synthesis and Anticancer Activity :

- A study demonstrated that triazole derivatives synthesized from azido compounds exhibited significant anticancer activity against multiple cell lines, including MGC-803 and HepG2. The presence of the trifluoromethyl group was crucial for enhancing the antiproliferative effects observed in these compounds .

- Regioselective Synthesis :

- Fluorinated Compound Studies :

Table 2: Case Study Overview

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in the synthesis of complex organic molecules. Its high reactivity is particularly beneficial in:

- Click Chemistry : The azido group facilitates reactions with alkynes to form stable triazole linkages, which are crucial in constructing complex molecular architectures for drug discovery and development.

- Pharmaceutical Intermediates : It can be utilized to synthesize various pharmaceuticals, especially those targeting hyperproliferative diseases such as cancers. The azido group allows for modifications that enhance biological activity and specificity .

Medicinal Chemistry

In medicinal chemistry, 4-Azido-1-fluoro-2-(trifluoromethyl)benzene is explored for:

- Anticancer Agents : Research indicates that derivatives of this compound can inhibit receptor tyrosine kinases involved in cancer progression. The presence of the azido group is instrumental in developing compounds that can selectively target these pathways .

- Drug Development : Its unique functional groups allow for the fine-tuning of drug properties, enhancing efficacy and reducing side effects. The trifluoromethyl group, in particular, is known to influence pharmacokinetics and bioavailability.

Materials Science

The compound's properties extend to materials science applications:

- Fluorinated Materials : The trifluoromethyl group contributes to the development of materials with enhanced chemical inertness, thermal stability, and resistance to solvents. Such materials are valuable in coatings and protective films .

- Functional Polymers : Its reactivity can be harnessed to create functionalized polymers that exhibit specific properties desirable in various industrial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their molecular properties, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity

- Halogen Leaving Group Ability : Bromine (Br) and chlorine (Cl) are superior leaving groups compared to fluorine (F). For example, 4-azido-1-bromo-2-(trifluoromethyl)benzene is more reactive in nucleophilic aromatic substitution (NAS) reactions than its fluoro or chloro analogs .

- Azido Group Stability : The para-azido group in the target compound is sterically and electronically stabilized by the adjacent -CF₃ group, reducing unintended decomposition .

Positional Isomerism

Research Findings and Implications

Reactivity in Derivatization

Evidence from polyamine derivatization studies () highlights that electron-withdrawing groups (e.g., -CF₃, -F) enhance reagent efficiency. This aligns with the target compound’s design, where -CF₃ and -F synergistically activate the azido group for selective reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.